REACTION_CXSMILES
|
[Na].C([O:4][C:5](=[O:8])[CH2:6][SH:7])C.Cl[C:10]([CH3:18])=[C:11]([CH2:14][CH:15]([CH3:17])[CH3:16])[CH:12]=O>C(O)C.C1COCC1.C(OCC)C>[CH2:14]([C:11]1[CH:12]=[C:6]([C:5]([OH:4])=[O:8])[S:7][C:10]=1[CH3:18])[CH:15]([CH3:17])[CH3:16] |^1:0|
|
Name
|
3-chloro-2-isobutyl-but-2-enal
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC(=C(C=O)CC(C)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
33.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CS)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting yellow suspension is stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is slowly added at 5° C
|
Type
|
ADDITION
|
Details
|
is slowly added at 8° C
|
Type
|
WASH
|
Details
|
is washed with dilute aq. NaOCl solution
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The remaining orange oil is dissolved in ethanol (150 mL)
|
Type
|
ADDITION
|
Details
|
2N aq. LiOH (50 mL) is added
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 16 h at 50° C.
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EA
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallized from EA/heptane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C=1C=C(SC1C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |